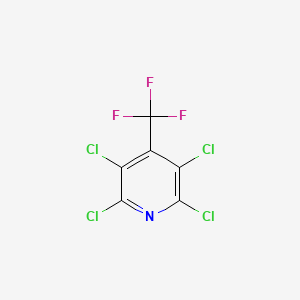

2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine

説明

2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of four chlorine atoms and one trifluoromethyl group attached to the pyridine ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the chlorination of 4-(trifluoromethyl)pyridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 3, 5, and 6 positions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process .

化学反応の分析

Types of Reactions

2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are utilized.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

Oxidation: Pyridine N-oxides.

Reduction: Dechlorinated pyridine derivatives.

科学的研究の応用

Agrochemical Applications

1. Herbicides and Pesticides

One of the primary applications of 2,3,5,6-tetrachloro-4-(trifluoromethyl)pyridine is as an intermediate in the synthesis of herbicides and pesticides. The compound serves as a building block for various agrochemicals designed to protect crops from pests and diseases. For instance:

- Fluazifop-butyl : This was one of the first derivatives introduced into the agrochemical market, showcasing the effectiveness of trifluoromethylpyridine derivatives in crop protection .

- Synthesis Pathways : The compound can be synthesized through chlorination of pyridine derivatives followed by fluorination processes. These methods allow for the production of various active ingredients used in commercial herbicides .

| Agrochemical | Active Ingredient | Application |

|---|---|---|

| Herbicide | Fluazifop-butyl | Grass control in crops |

| Insecticide | Various TFMP derivatives | Pest control |

Pharmaceutical Applications

2. Drug Development

The unique properties of this compound make it valuable in pharmaceutical research. Its derivatives have been explored for various therapeutic applications:

- Anticancer Agents : Research has indicated that certain pyridine derivatives exhibit significant anticancer activity. Studies have explored their efficacy against various cancer cell lines, including those resistant to conventional treatments .

- Clinical Trials : Several compounds derived from this compound are currently undergoing clinical trials for their potential use in treating diseases such as cancer and infections .

| Pharmaceutical Compound | Indication | Status |

|---|---|---|

| TFMP-based drugs | Cancer treatment | Under clinical evaluation |

| Veterinary products | Animal health | Market approved |

Case Studies

Case Study 1: Synthesis and Efficacy Testing

A study conducted on the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine demonstrated its utility as a precursor for multiple agrochemical products. The synthesis involved chlorination followed by fluorination under controlled conditions to optimize yield and purity .

Case Study 2: Anticancer Activity

In vitro studies on cell lines such as A2780 (ovarian cancer) revealed that certain derivatives of this compound exhibited potent anticancer properties. These studies highlighted the mechanism of action involving apoptosis induction and cell cycle arrest .

作用機序

The mechanism of action of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, leading to the disruption of biological processes. For instance, in agrochemical applications, it inhibits key enzymes in pests, resulting in their death. In pharmaceuticals, it may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects .

類似化合物との比較

Similar Compounds

- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol

- 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine

- 4-(Trifluoromethyl)phenol

Uniqueness

2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in various chemical syntheses .

生物活性

2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention due to its diverse biological activities and potential applications in agriculture and pharmaceuticals. This compound is characterized by its complex structure, which includes multiple chlorine and trifluoromethyl substituents that significantly influence its reactivity and biological interactions.

The molecular formula of this compound is C7Cl4F3N, with a molecular weight of approximately 287.9 g/mol. The presence of multiple halogen atoms contributes to its high electronegativity and chemical stability, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that halogenated pyridines can inhibit the growth of various bacterial strains. The mechanism often involves interference with cellular processes such as enzyme activity and membrane integrity.

- Case Study : A study on related compounds revealed that their antimicrobial efficacy is linked to the presence of halogen substituents, which enhance lipophilicity and facilitate membrane penetration .

Insecticidal Activity

This compound has been explored for its potential use as an insecticide. Its structural features allow it to act on specific biological pathways in pests.

- Research Findings : According to patent literature, this compound is effective against a range of agricultural pests due to its ability to disrupt neurotransmission by inhibiting key enzymes involved in acetylcholine metabolism .

Toxicity and Environmental Impact

While the biological activity of this compound shows promise for agricultural applications, concerns regarding its toxicity to non-target organisms have been raised. Studies suggest that the high reactivity associated with multiple halogen substitutions may lead to environmental persistence and bioaccumulation.

- Toxicological Assessment : Investigations into the toxicity profiles highlight significant adverse effects on aquatic organisms at low concentrations. The compound's potential for bioaccumulation necessitates careful evaluation before widespread use .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship studies. Variations in the number and position of halogen atoms directly correlate with changes in biological potency.

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2,3-Dichloro-5-trichloromethylpyridine | C6Cl5N | Fewer chlorine substitutions | Lower toxicity |

| 2-Chloro-3,4-dimethylpyridine | C7H8ClN | Methyl groups instead of chlorines | Less reactive |

| 2-Hydroxy-3-chloropyridine | C5H4ClN | Hydroxy group introduces different reactivity | Varies based on hydroxyl effects |

特性

IUPAC Name |

2,3,5,6-tetrachloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl4F3N/c7-2-1(6(11,12)13)3(8)5(10)14-4(2)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMXIQKLIHQOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558240 | |

| Record name | 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122599-19-3 | |

| Record name | 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。